1-Bromo-3-(oxolan-2-yl)propan-2-one
Description
1-Bromo-3-(oxolan-2-yl)propan-2-one is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is also known by its IUPAC name, 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one . This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(oxolan-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPYQQFSYYYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-(oxolan-2-yl)propan-2-one typically involves the bromination of 3-(oxolan-2-yl)propan-2-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods often employ bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane .
Chemical Reactions Analysis
1-Bromo-3-(oxolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-3-(oxolan-2-yl)propan-2-one finds applications in various fields of scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is employed in the development of new therapeutic agents and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(oxolan-2-yl)propan-2-one involves its interaction with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ketone group can participate in redox reactions, influencing the compound’s reactivity and stability. The tetrahydrofuran ring provides structural rigidity and can engage in hydrogen bonding interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-3-(oxolan-2-yl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(tetrahydrofuran-2-yl)propan-2-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
3-Bromo-2-oxopropyl tetrahydrofuran-2-carboxylate:
1-Bromo-3-(tetrahydrofuran-2-yl)propan-2-amine: The presence of an amine group in this compound makes it suitable for different types of chemical transformations.
Biological Activity
1-Bromo-3-(oxolan-2-yl)propan-2-one is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 1-Bromo-3-(oxolan-2-yl)propan-2-one typically involves the bromination of propan-2-one derivatives with oxolane rings. The introduction of the bromine atom enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that 1-Bromo-3-(oxolan-2-yl)propan-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 1-Bromo-3-(oxolan-2-yl)propan-2-one has been evaluated through various assays on cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A-375 (Melanoma) | 15 |
| MCF-7 (Breast) | 20 |
These findings indicate that the compound may inhibit cell proliferation effectively, suggesting its potential as an anticancer therapeutic agent.
The biological effects of 1-Bromo-3-(oxolan-2-yl)propan-2-one are attributed to several mechanisms:
Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through mitochondrial pathways, leading to cell death.
Case Studies
Recent studies have further elucidated the biological activity of 1-Bromo-3-(oxolan-2-yl)propan-2-one:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to non-brominated analogs, highlighting the importance of the bromine substituent in increasing potency against resistant bacterial strains .
- Cancer Cell Studies : In a controlled experiment involving various cancer cell lines, it was found that treatment with 1-Bromo-3-(oxolan-2-yl)propan-2-one resulted in significant reductions in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
